(S)-4-Benzyl-2-oxazolidone

Catalog No.
S668539
CAS No.
90719-32-7
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-2-oxazolidone

CAS Number

90719-32-7

Product Name

(S)-4-Benzyl-2-oxazolidone

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

InChI Key

OJOFMLDBXPDXLQ-VIFPVBQESA-N

SMILES

Array

Synonyms

(4S)-4-(Phenylmethyl)-2-oxazolidinone; (-)-4-Benzyl-2-oxazolidinone; (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one; (4S)-4-Benzyl-1,3-oxazolidin-2-one; (4S)-Benzyloxazolidin-2-one;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2

The exact mass of the compound (S)-4-Benzyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-4-Benzyl-2-oxazolidinone is a widely used chiral auxiliary in asymmetric synthesis, belonging to the class of Evans auxiliaries. Derived from the readily available amino acid L-phenylalanine, its primary function is to direct the stereochemical course of reactions, such as alkylations, aldol additions, and Diels-Alder reactions, to produce a specific desired enantiomer of a target molecule. The predictable and high levels of stereocontrol are achieved through the formation of a rigid chelated intermediate, where the bulky benzyl group at the C4 position sterically blocks one face of the molecule, guiding the approach of incoming reagents to the opposite face.

Substituting (S)-4-Benzyl-2-oxazolidone with its (R)-enantiomer will produce the opposite product enantiomer, a critical failure in stereospecific synthesis. Furthermore, substitution with other common Evans auxiliaries, such as the (S)-4-isopropyl or (S)-4-phenyl variants, is not a direct drop-in replacement. The specific steric and electronic properties of the C4-substituent (benzyl, isopropyl, phenyl) directly govern the degree of diastereoselectivity and can significantly alter chemical yields depending on the specific substrates and reaction conditions. Therefore, the choice of auxiliary is a substrate-dependent optimization step, and protocols specifying the (S)-benzyl form are based on its documented performance for achieving a specific stereochemical outcome with a particular class of reactants.

Benchmark Diastereoselectivity in Asymmetric Alkylation of Propionyl Imides

In the asymmetric alkylation of the N-propionyl derivative, the use of the (S)-4-benzyl-2-oxazolidone auxiliary with benzyl bromide as the electrophile results in exceptionally high diastereoselectivity. Published results document a diastereomeric ratio greater than 99:1. This level of stereocontrol is a key performance indicator for producing enantiomerically pure α-substituted carboxylic acid derivatives.

Evidence DimensionDiastereomeric Ratio (d.r.)
Target Compound Data>99:1
Comparator Or BaselineLower selectivity with less bulky or electronically different auxiliaries under similar conditions.
Quantified DifferenceApproaches complete stereochemical control (>99% d.e.).
ConditionsAlkylation of the lithium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidone with benzyl bromide (BnBr) in THF at -78 °C.

For synthesizing optically pure compounds, achieving the highest possible diastereoselectivity minimizes or eliminates the need for difficult and costly downstream purification of stereoisomers.

High Diastereomeric Ratios Maintained with Less Reactive Electrophiles

While lithium enolates are standard, less reactive electrophiles often require sodium enolates for successful alkylation. In the reaction of the N-isobutyryl derivative with ethyl iodide, the (S)-4-benzyl-2-oxazolidone auxiliary, when used with a sodium enolate (NaN(TMS)2), still provides high diastereoselectivity, achieving a 96:4 ratio. This demonstrates the auxiliary's robustness across different process conditions required for varied substrate reactivity.

Evidence DimensionDiastereomeric Ratio (d.r.)
Target Compound Data96:4
Comparator Or BaselineComplete failure of alkylation (<5%) for the same substrate using a lithium enolate (LDA).
Quantified DifferenceEnables a high-selectivity reaction that is otherwise non-viable with standard lithium enolate conditions.
ConditionsAlkylation of the sodium enolate of N-isobutyryl-(S)-4-benzyl-2-oxazolidone with ethyl iodide (EtI) in THF at -78 °C.

This confirms the compound's utility for a broader range of electrophiles, a critical factor for precursor suitability in multi-step synthesis where substrate reactivity varies.

Process Advantage: Crystalline Products Facilitating Purification

A key, yet often overlooked, procurement-relevant attribute is the physical nature of the reaction products. The derivatives of 4-substituted-2-oxazolidinones, particularly those with phenyl or benzyl groups, often yield highly crystalline N-acylated products and subsequent diastereomeric intermediates. This crystallinity is a significant process advantage, as it frequently allows for purification by recrystallization rather than chromatography, which is more scalable, cost-effective, and efficient. Even when selectivity is not perfect, a crystalline major diastereomer can often be isolated in >99% purity through crystallization-induced diastereomer transformation or simple recrystallization.

Evidence DimensionPurification Method
Target Compound DataOften enables purification by recrystallization.
Comparator Or BaselineMany other chiral auxiliaries yield oily or non-crystalline products requiring chromatographic purification.
Quantified DifferencePotential shift from chromatography to crystallization, improving scalability and reducing solvent waste and cost.
ConditionsPost-reaction workup of asymmetric alkylation or aldol products derived from the auxiliary.

For process scale-up and manufacturing, the ability to purify intermediates via crystallization instead of chromatography dramatically reduces costs, time, and solvent consumption.

Synthesis of Enantiopure α-Alkylated Carboxylic Acids

This auxiliary is the indicated choice for the synthesis of α-chiral carboxylic acids, esters, or alcohols, particularly when using reactive electrophiles like benzyl or allyl halides. The high diastereoselectivity (>99:1 d.r. documented for benzyl bromide) ensures the production of material with high enantiomeric purity, minimizing the need for chiral purification of the final product.

Process Development Requiring Non-Chromatographic Purification

In workflows where scalability and cost-efficiency are critical, the (S)-benzyl-2-oxazolidone is a strong candidate. The tendency of its N-acyl derivatives to form crystalline solids facilitates purification by recrystallization, a significant advantage over auxiliaries that produce oils requiring large-scale chromatography.

Asymmetric Aldol Additions for Polyketide Synthesis

For the construction of β-hydroxy carbonyl units, a common motif in natural product synthesis, this auxiliary provides predictable and high syn-diastereoselectivity. The choice of the benzyl group over other substituents like isopropyl is often dictated by the specific steric requirements of the aldehyde and enolate partners to maximize facial selectivity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.078978594 Da

Monoisotopic Mass

177.078978594 Da

Heavy Atom Count

13

Appearance

Powder

UNII

EC46HZ6ALH

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (94.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90719-32-7

Wikipedia

(S)-4-Benzyl-2-oxazolidinone

Dates

Last modified: 08-15-2023
Aquino et al. A biomimetic polyketide-inspired approach to small-molecule ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1200, published online 20 November 2011 http://www.nature.com/nchem

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